Cas no 889944-83-6 ((2-Cyano-5-methoxyphenyl)-acetic acid methyl ester)
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester
- MFCD07776817
- methyl 2-(2-cyano-5-methoxyphenyl)acetate
- 889944-83-6
- C50080
-
- MDL: MFCD07776817
- Inchi: 1S/C11H11NO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6H2,1-2H3
- InChI Key: ASYGPOOUPDVJII-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C#N)C(=C1)CC(=O)OC
Computed Properties
- Exact Mass: 205.07389321Da
- Monoisotopic Mass: 205.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59.3Ų
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015030529-250mg |
Methyl 2-cyano-5-methoxyphenylacetate |
889944-83-6 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015030529-500mg |
Methyl 2-cyano-5-methoxyphenylacetate |
889944-83-6 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A015030529-1g |
Methyl 2-cyano-5-methoxyphenylacetate |
889944-83-6 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| abcr | AB286978-1 g |
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester |
889944-83-6 | 1g |
€600.00 | 2022-06-02 | ||
| abcr | AB286978-1g |
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester; . |
889944-83-6 | 1g |
€638.50 | 2024-04-16 |
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester Suppliers
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester
(2-Cyano-5-methoxyphenyl)-acetic acid methyl ester and Its Significance in Modern Chemical Biology
The compound with the CAS number 889944-83-6, known as (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester, represents a fascinating molecule in the realm of chemical biology. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in pharmaceutical research and drug development. The presence of both cyano and methoxy functional groups on a phenyl ring, coupled with an acetic acid methyl ester moiety, endows it with distinctive chemical properties that make it a valuable scaffold for synthetic chemists and biologists alike.
In recent years, there has been a growing interest in the development of novel bioactive molecules that can modulate biological pathways relevant to human health. The structural features of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester suggest its potential utility in designing compounds that interact with specific biological targets. For instance, the cyano group can serve as a hydrogen bond acceptor or participate in π-stacking interactions, while the methoxy group can influence electronic distribution and metabolic stability. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced biological activity. For example, studies have shown that modifications around the phenyl ring can lead to compounds with improved binding affinity to certain enzymes or receptors. This underscores the importance of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester as a key intermediate in the synthesis of pharmacologically relevant molecules.
The acetic acid methyl ester moiety in the compound's structure also plays a crucial role in its reactivity and functionality. This ester group can be hydrolyzed under certain conditions to yield a corresponding carboxylic acid, which can then be further functionalized to create more diverse molecular architectures. Such transformations are essential in drug discovery pipelines, where the ability to modify molecular structures is paramount for optimizing biological activity and pharmacokinetic properties.
Recent advancements in computational chemistry have further enhanced our understanding of how (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on proteins, suggesting its potential as an inhibitor or modulator of enzyme activity. These insights have guided experimental efforts to synthesize analogs with improved binding properties, demonstrating the synergy between computational modeling and wet laboratory techniques.
In addition to its role as a synthetic intermediate, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester has shown promise in preliminary biological assays. Early studies have indicated that certain derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them candidates for further investigation as potential therapeutic agents. These findings highlight the compound's significance in the broader context of drug discovery and development.
The chemical synthesis of (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester is another area where innovation has been ongoing. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that this compound remains readily accessible for further exploration. Such advancements are critical for supporting ongoing research efforts and enabling the rapid design and synthesis of new bioactive molecules.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and expanding its utility in chemical biology. As our understanding of biological systems continues to grow, compounds like (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester will likely play an increasingly important role in the development of novel therapeutics. Their unique structural features and versatile reactivity make them indispensable tools for researchers striving to address complex biological challenges.
In conclusion, (2-Cyano-5-methoxyphenyl)-acetic acid methyl ester, identified by CAS number 889944-83-6, stands out as a significant molecule in modern chemical biology. Its structural characteristics, synthetic utility, and potential biological applications position it as a valuable asset in pharmaceutical research. As scientific understanding progresses, this compound will continue to contribute to advancements in drug discovery and molecular medicine.
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